1-Methylazetidin-3-ol

Catalog No.
S733405
CAS No.
111043-48-2
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylazetidin-3-ol

CAS Number

111043-48-2

Product Name

1-Methylazetidin-3-ol

IUPAC Name

1-methylazetidin-3-ol

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3

InChI Key

IJVQAJHYYRVZNE-UHFFFAOYSA-N

SMILES

CN1CC(C1)O

Canonical SMILES

CN1CC(C1)O

Here's what we can glean from existing information:

  • Potential as a Building Block for Drug Discovery

    The ring structure of 1-Methylazetidin-3-ol, an azetidin-3-ol, holds potential as a scaffold for the development of new drugs. Organic chemists can explore substituting different functional groups on the molecule to investigate its interaction with biological targets [].

  • Studies related to similar compounds

    Scientific literature includes studies on various azetidin-3-ol derivatives. These investigations explore their potential biological activities, such as antimicrobial or anti-cancer properties. While not directly applicable to 1-Methylazetidin-3-ol itself, this research suggests the core structure might be of interest for further exploration.

1-Methylazetidin-3-ol is a cyclic amine compound characterized by the presence of a four-membered azetidine ring with a methyl group and a hydroxyl group attached to it. Its molecular formula is C4H9NOC_4H_9NO, and it has a molecular weight of approximately 87.12 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which influence its chemical reactivity and biological activity.

Typical of amines and alcohols:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, depending on the reaction conditions.
  • Formation of Salts: When reacted with acids, 1-methylazetidin-3-ol can form salts, which may enhance its solubility and stability in various solvents .

1-Methylazetidin-3-ol exhibits significant biological activity, particularly in the field of pharmacology. It has been noted for its potential neuroprotective properties and its ability to influence neurotransmitter systems. Some studies indicate that compounds with similar structures may exhibit anti-inflammatory and analgesic effects, suggesting that 1-methylazetidin-3-ol could also possess these therapeutic properties .

Several methods exist for synthesizing 1-methylazetidin-3-ol:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing amine and alcohol functionalities under acidic or basic conditions.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield 1-methylazetidin-3-ol.
  • Direct Amination: The compound can also be synthesized through direct amination of suitable alkyl halides with ammonia or primary amines under controlled conditions .

1-Methylazetidin-3-ol has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
  • Chemical Synthesis: Its unique structure allows it to be used as a building block in organic synthesis for creating more complex molecules.
  • Research Tool: The compound is utilized in research studies to explore mechanisms of action related to cyclic amines and their derivatives .

Interaction studies involving 1-methylazetidin-3-ol focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could lead to significant implications for drug design aimed at treating central nervous system disorders .

Several compounds share structural similarities with 1-methylazetidin-3-ol, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexNotable Characteristics
3-Methylazetidin-3-ol Hydrochloride124668-46-80.91Hydrochloride salt form; potential for enhanced solubility.
2-Methyl-1-(methylamino)propan-2-ol67622-86-00.82Contains an additional methylamino group; used in various syntheses.
3-Methylpyrrolidin-3-ol Hydrochloride921592-91-80.72Pyrrolidine ring; exhibits different biological activities compared to azetidine derivatives.
Azetidin-3-ylmethanol Hydrochloride928038-44-20.71Similar backbone but differs in functional groups; used in medicinal chemistry.
2-(Azetidin-3-yl)propan-2-ol Hydrochloride1357923-33-10.68Combines azetidine structure with propanol; potential applications in drug design.

These compounds highlight the structural diversity within this class of chemicals while underscoring the unique properties that differentiate 1-methylazetidin-3-ol from its analogs.

Molecular Identification

1-Methylazetidin-3-ol is characterized by a four-membered nitrogen-containing ring (azetidine) with strategic functionalization. The methyl group is attached to the nitrogen atom while a hydroxyl group is positioned at the 3-carbon of the ring.

ParameterValue
Chemical FormulaC₄H₉NO
CAS Number111043-48-2
Molecular Weight87.12 g/mol
IUPAC Name1-methylazetidin-3-ol
SMILES NotationCN1CC(C1)O
InChIInChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3
InChIKeyIJVQAJHYYRVZNE-UHFFFAOYSA-N

Table 1: Molecular identification parameters of 1-methylazetidin-3-ol

Physical and Chemical Properties

The physical and chemical properties of 1-methylazetidin-3-ol significantly influence its behavior in chemical reactions and biological systems. The presence of both amine and alcohol functional groups contributes to its unique reactivity profile.

PropertyValueMethod/Reference
XLogP3-AA-0.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count0Computed by Cactvs 3.4.8.18
Exact Mass87.068413911 DaComputed by PubChem 2.2
Topological Polar Surface AreaNot specified-

Table 2: Physicochemical properties of 1-methylazetidin-3-ol

The compound exhibits properties typical of secondary amines and alcohols, including the ability to participate in hydrogen bonding due to the presence of the hydroxyl group. This feature influences its solubility in polar solvents. The azetidine ring contributes to the compound's rigidity, which affects its reactivity and interaction with other chemical species.

XLogP3

-0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-3-azetidinol

Dates

Modify: 2023-09-14

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